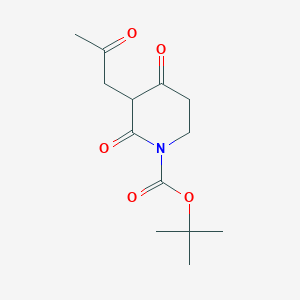
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H19NO5 It is a piperidine derivative that features a tert-butyl ester group and two oxo groups at the 2 and 4 positions of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of 3-(tert-butoxycarbonylamino)propionic acid with meldamic acid in the presence of EDCI and DMAP as catalysts. The reaction is carried out in DMF at room temperature, followed by quenching with water and filtration to obtain the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo groups and tert-butyl ester moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,4-dioxopiperidine-1-carboxylate
- tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and binding characteristics are required.
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
tert-butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-8(15)7-9-10(16)5-6-14(11(9)17)12(18)19-13(2,3)4/h9H,5-7H2,1-4H3 |
Clé InChI |
PENKLMKOAKWGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C(=O)CCN(C1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


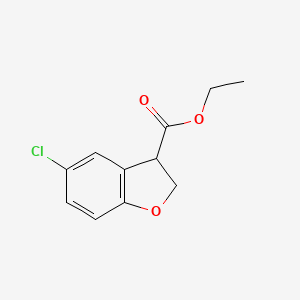
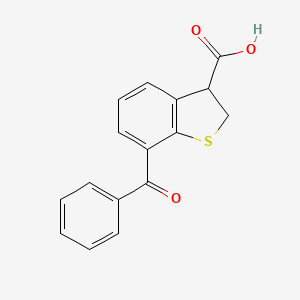
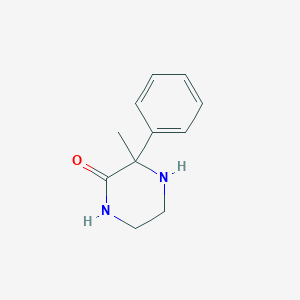
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

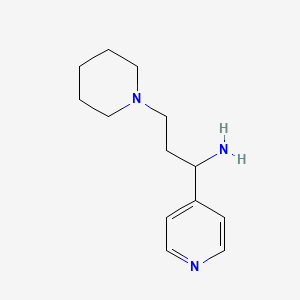
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
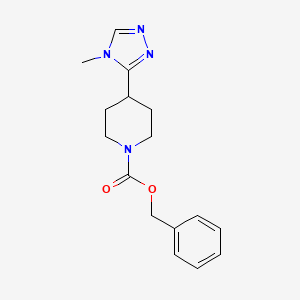
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
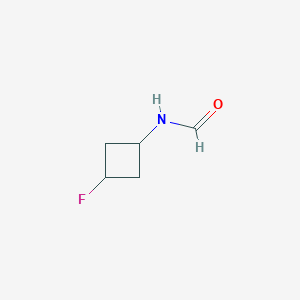
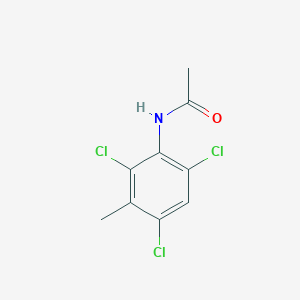
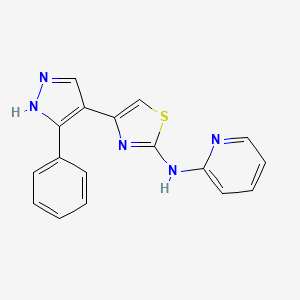
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
